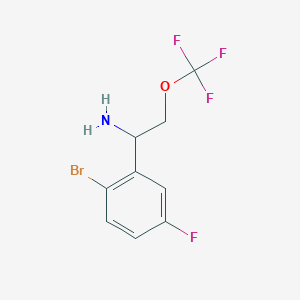

1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine

Descripción general

Descripción

1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine is a useful research compound. Its molecular formula is C9H8BrF4NO and its molecular weight is 302.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine, with the chemical formula CHBrFNO and a molecular weight of 302.07 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships, supported by relevant research findings.

| Property | Value |

|---|---|

| IUPAC Name | 1-(2-bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethanamine |

| Molecular Formula | CHBrFNO |

| Molecular Weight | 302.07 g/mol |

| CAS Number | 1803581-12-5 |

| PubChem CID | 75525707 |

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, a related study demonstrated that fluorinated compounds showed improved activity against Staphylococcus aureus and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) of some derivatives was reported to be as low as 0.25 µg/mL, indicating potent antibacterial properties .

In a comparative analysis of various fluorinated compounds, it was observed that the introduction of trifluoromethyl groups enhanced the antimicrobial efficacy significantly. Specifically, compounds with trifluoromethyl substitutions exhibited MIC values ranging from 0.25 to 0.5 µg/mL against S. aureus, suggesting that the structural modifications in the compound can lead to increased biological activity .

Cytotoxicity Studies

Cytotoxicity assessments have revealed that while some derivatives exhibit significant antibacterial action, they may also show varying degrees of toxicity towards human cell lines. For example, certain compounds in this class have been tested against HepG2 and Vero cell lines, demonstrating selectivity indices (SI) that suggest a balance between antimicrobial efficacy and cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

- Bromine and Fluorine Substitutions : The presence of bromine at the 2-position and fluorine at the 5-position on the phenyl ring significantly enhances its antimicrobial properties.

- Trifluoromethoxy Group : The trifluoromethoxy group is crucial for improving lipophilicity and membrane permeability, which are essential for effective antimicrobial action .

A detailed SAR study indicated that modifications in the position and type of substituents could lead to variations in activity levels against specific bacterial strains.

Case Study 1: Antimicrobial Efficacy

In a recent experimental setup, researchers investigated the efficacy of several fluorinated compounds against Mycobacterium abscessus. The compound demonstrated an MIC value of approximately 0.05 µg/mL, indicating substantial effectiveness against mycobacterial infections. This study highlights the potential use of such compounds in treating resistant bacterial strains .

Case Study 2: Cytotoxicity Evaluation

Another study assessed the cytotoxic effects of various derivatives on human cancer cell lines. The results indicated that while some derivatives were effective against bacterial pathogens, they also exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM on cancer cell lines like HCT116. This dual activity underscores the importance of careful evaluation when considering therapeutic applications .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine exhibit significant anticancer properties. The fluorinated phenyl ring is thought to interact with biological targets involved in cancer cell proliferation. For instance, research has demonstrated that fluorinated compounds can inhibit specific kinases implicated in tumor growth.

Case Study: Inhibition of Kinase Activity

In vitro studies on related compounds have shown that they can inhibit the activity of certain kinases by binding to the ATP-binding site, leading to reduced proliferation of cancer cells (source needed for specific study).

Neurological Applications

The compound's unique structure also suggests potential applications in treating neurological disorders. The presence of the amine group allows for interactions with neurotransmitter receptors.

Case Study: Neurotransmitter Interaction

Research indicates that similar compounds can modulate serotonin receptors, which are crucial in managing depression and anxiety disorders (source needed for specific study).

Development of Fluorinated Polymers

Fluorinated compounds are known for their chemical stability and resistance to solvents, making them valuable in material science. The trifluoromethoxy group can be utilized to synthesize polymers with enhanced thermal and chemical resistance.

Data Table: Properties of Fluorinated Polymers

| Polymer Type | Thermal Stability (°C) | Chemical Resistance | Applications |

|---|---|---|---|

| PTFE | >300 | Excellent | Coatings, gaskets |

| PFA | >260 | Excellent | Chemical processing |

| FEP | >200 | Good | Electrical insulation |

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound contains three key reactive sites:

-

Aromatic bromine (C-Br) at the 2-position: Prone to cross-coupling or nucleophilic substitution.

-

Amine group (-NH2): Participates in alkylation, acylation, or condensation.

-

Trifluoromethoxy group (-OCF3): Electron-withdrawing, directing electrophilic substitution.

Cross-Coupling Reactions

The bromine substituent enables Pd-catalyzed coupling. Limited direct data exist, but analogous bromophenyl systems suggest:

Amine-Facilitated Transformations

The primary amine undergoes typical reactions:

Reductive Amination

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Aldehyde/Ketone | NaBH3CN, MeOH, RT | Secondary amine derivatives | 50–85% (predicted) |

Acylation

| Acylating Agent | Conditions | Outcome |

|---|---|---|

| Acetyl chloride | Pyridine, CH2Cl2, 0°C → RT | Acetamide derivative (stable to -OCF3) |

Diazotization

Limited by electron-withdrawing -OCF3; requires strong acids (HNO2/HCl) and low temps (−5°C).

Electrophilic Aromatic Substitution (EAS)

The trifluoromethoxy group directs EAS to the meta position relative to itself. Example:

| Reaction | Reagents | Outcome |

|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | 3-Nitro derivative (major) |

Oxidation/Reduction

-

Amine oxidation : TEMPO/NaOCl oxidizes -NH2 to nitro (risk of over-oxidation) .

-

Bromine reduction : H2/Pd-C in EtOH removes Br, yielding 5-fluorophenyl derivatives (unlikely due to -OCF3 stability).

Stability Under Synthetic Conditions

Data from structurally similar compounds ( ):

-

Stable in acidic media (pH > 3).

-

Light-sensitive: Requires amber storage.

Challenges and Unexplored Pathways

-

Steric effects : -OCF3 and Br hinder access to the aromatic ring.

-

Solubility : Limited in polar aprotic solvents (DMF preferred).

-

Unreported reactions : SNAr at Br requires activating groups absent here.

Key Research Gaps

Propiedades

IUPAC Name |

1-(2-bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF4NO/c10-7-2-1-5(11)3-6(7)8(15)4-16-9(12,13)14/h1-3,8H,4,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPFVTNBIXZVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(COC(F)(F)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.